6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine
Description
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine (CAS: 1710293-37-0) is a pyridine derivative featuring a tetrahydro-2H-pyran-3-ylmethoxy substituent at the 6-position and an amine group at the 3-position of the pyridine ring. This compound is characterized by its bicyclic ether (tetrahydropyran) moiety, which enhances lipophilicity and conformational flexibility compared to simpler alkoxy groups. It is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and GPCR-targeting molecules .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(oxan-3-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O2/c12-10-3-4-11(13-6-10)15-8-9-2-1-5-14-7-9/h3-4,6,9H,1-2,5,7-8,12H2 |
InChI Key |
UVXIURYZGPISOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-3-yl methanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), bases (NaOH, KOH)
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and halogenated pyridine compounds .
Scientific Research Applications
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Research Findings and Patent Activity
- Pharmaceutical Intermediates : The target compound is cited in multiple patents for synthesizing cyclopentylamine derivatives with kinase inhibitory activity .
- Agrochemical Potential: 6-(Cyclobutylmethoxy)pyridin-3-amine is highlighted for herbicidal applications due to its stability under environmental conditions .
- Fluorinated Analogs : 6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3) has been studied for its enhanced bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
